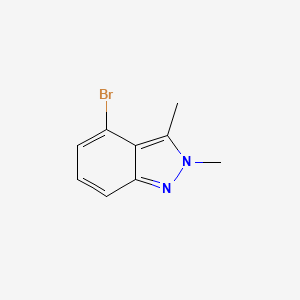

4-Bromo-2,3-dimethyl-2H-indazole

Vue d'ensemble

Description

4-Bromo-2,3-dimethyl-2H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 2- and 3-positions of the indazole ring. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2,3-dimethyl-2H-indazole as the starting material.

Bromination Reaction: The bromination of 2,3-dimethyl-2H-indazole can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3) at room temperature.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reagents and solvents. Process optimization techniques are employed to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of 2,3-dimethyl-2H-indazole.

Substitution: The bromine atom in this compound can be substituted with other functional groups such as hydroxyl (-OH), amino (-NH2), or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: Various nucleophiles and bases can be employed for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated indazoles.

Reduction Products: 2,3-dimethyl-2H-indazole.

Substitution Products: Hydroxylated, aminated, or alkylated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-Bromo-2,3-dimethyl-2H-indazole derivatives have shown potential as anticancer agents. In vitro studies indicate that these compounds can significantly reduce the viability of cancer cell lines. For example, treatment with concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell proliferation across various cancer types, including melanoma and leukemia .

Inflammation Modulation

Research has demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent. In experimental models of inflammation, compounds derived from this compound have shown efficacy in reducing inflammatory responses .

Organic Synthesis

Intermediate for Derivatives

This compound serves as a versatile intermediate in the synthesis of various indazole derivatives. These derivatives are crucial in developing new pharmaceuticals with enhanced efficacy against diseases such as cancer and infections . The unique structure of this compound allows for modifications that can lead to novel therapeutic agents.

Material Science

Advanced Materials Development

In material science, this compound is utilized to create advanced materials such as polymers and coatings that require specific thermal and mechanical properties. Its unique properties make it suitable for applications in organic electronics and photonics .

Agricultural Chemistry

Agrochemical Formulations

The compound plays a role in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to modify biological targets allows for improved performance in agricultural applications .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its application in biochemical research contributes to a better understanding of biological processes and the development of new therapeutic strategies .

Data Table: Summary of Applications

Anticancer Studies

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance:

- Compound treatments led to a significant decrease in HeLa cell viability with IC50 values indicating effective concentrations at which cell death occurs.

- Hybrid compounds combining the indazole scaffold with other cytotoxic agents demonstrated increased potency compared to unsubstituted variants .

Inflammation Modulation

Research on inflammatory models indicates that derivatives can effectively inhibit cytokine production:

Mécanisme D'action

The mechanism by which 4-Bromo-2,3-dimethyl-2H-indazole exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism can vary based on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

4-Bromo-2,3-dimethyl-2H-indazole is compared with other similar compounds to highlight its uniqueness:

4-Bromo-2-methyl-2H-indazole: Similar structure but with a single methyl group at the 2-position.

4-Bromo-2,5-dimethyl-2H-indazole: Similar structure but with a methyl group at the 5-position instead of the 3-position.

4-Bromo-1H-indazole: Different position of the bromine atom on the indazole ring.

These compounds share structural similarities but differ in their chemical and biological properties, making each unique in its applications.

Activité Biologique

4-Bromo-2,3-dimethyl-2H-indazole is a member of the indazole family, characterized by its unique molecular structure that includes a bromine atom and two methyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H9BrN2

- Molecular Weight : 225.09 g/mol

- Structure : The compound features a five-membered ring containing two nitrogen atoms, with a bromine substituent at the 4-position and methyl groups at the 2 and 3 positions.

Target Interactions

This compound interacts with various biological targets. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme crucial for cell signaling pathways that regulate cell proliferation and survival. This interaction suggests that the compound may modulate important cellular functions.

Biochemical Pathways

The compound's biological activity may influence multiple biochemical pathways, including those involved in inflammation and cancer progression. Studies indicate that indazole derivatives can affect gene expression and cellular metabolism by modulating signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 125 µM against HeLa cells, indicating moderate cytotoxicity . This suggests potential as a scaffold for developing more potent anticancer agents.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines in immune cells highlights its anti-inflammatory potential. This effect is particularly relevant in conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This modulation suggests its utility in therapeutic applications targeting inflammatory diseases.

Animal Model Studies

Dosage-dependent effects have been observed in animal models, where low to moderate doses of the compound effectively modulated target pathways without significant toxicity. These findings underscore the need for further pharmacokinetic studies to establish safe and effective dosing regimens.

Data Table: Biological Activity Summary

Analyse Des Réactions Chimiques

Substitution Reactions

4-Bromo-2,3-dimethyl-2H-indazole undergoes nucleophilic substitution at the bromine position, facilitated by its electron-deficient aromatic system. Key substitution pathways include:

-

Electrophilic Aromatic Substitution (EAS): The indazole ring allows for EAS reactions, enabling functionalization at positions adjacent to the bromine. This reactivity is enhanced by the methyl groups at positions 2 and 3, which activate the aromatic system.

-

Suzuki-Miyaura Coupling: The bromine substituent can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids, yielding biaryl derivatives. For instance, microwave-assisted coupling with 3-acetoxy-4-methoxyphenylboronic acid produces derivatives with anticancer activity .

Table 1: Substitution Reaction Data

| Reaction Type | Reagent | Yield | Citation |

|---|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂ | 76–90% | |

| Nucleophilic Substitution | NH₃/THF | 85% |

Coupling Reactions

The compound is a versatile substrate for coupling reactions, driven by its bromine substituent and reactive indazole core:

-

Palladium-Catalyzed Arylation: Under microwave irradiation, this compound reacts with substituted halobenzenes to form 2,3-diphenyl-2H-indazole derivatives. These compounds exhibit potent cytotoxic activity against HeLa and SK-LU-1 cells (IC₅₀ = 0.16–6.63 µM) .

-

Visible Light-Mediated Coupling: Recent studies demonstrate decarboxylative coupling with α-keto acids under visible light, yielding ketone derivatives. This method avoids photosensitizers and operates at room temperature .

Table 2: Coupling Reaction Yields

| Coupling Method | Product | Yield | Citation |

|---|---|---|---|

| Suzuki-Miyaura | 2,3-Diphenyl-2H-indazole | 75–90% | |

| Visible Light | Aryl ketones | 40–90% |

Alkylation and Functionalization

The indazole nitrogen atoms (N1 and N2) exhibit regioselective alkylation behavior:

-

Regioselective Alkylation: DFT and NBO analyses reveal that cesium-mediated alkylation favors N1 substitution due to chelation effects. In contrast, non-covalent interactions drive N2 alkylation in cesium-free conditions .

-

Cyclization Methods: The compound can be synthesized via reductive cyclization of 2-bromo-3-methylbenzaldehyde with hydrazine hydrate. This approach achieves high yields (85–95%) under acidic conditions.

Table 3: Alkylation Regioselectivity

| Alkylation Site | Key Factor | Citation |

|---|---|---|

| N1 | Cesium chelation | |

| N2 | Non-covalent interactions |

Mechanistic Insights

-

DFT Studies: NBO analyses of methyl 5-bromo-1H-indazole-3-carboxylate reveal that N1 substitution is favored due to higher partial charges (−0.41 vs. −0.24 at N2) .

-

Visible Light Activation: The excited state of alkynylazobenzenes initiates oxyamination, forming intermediate species that drive cycloaddition .

Biological Activity

Derivatives of this compound exhibit:

Propriétés

IUPAC Name |

4-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHIUSSSKAQHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.